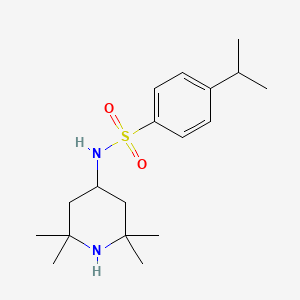

4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a propan-2-yl (isopropyl) substituent at the para-position of the benzene ring and a 2,2,6,6-tetramethylpiperidin-4-yl group attached to the sulfonamide nitrogen. The tetramethylpiperidine moiety is a sterically hindered amine, which is commonly associated with applications in polymer stabilization, catalysis, and photochemical systems due to its resistance to oxidation and radical scavenging properties .

Properties

IUPAC Name |

4-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S/c1-13(2)14-7-9-16(10-8-14)23(21,22)19-15-11-17(3,4)20-18(5,6)12-15/h7-10,13,15,19-20H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLNMMLQPFSTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: New compounds where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The piperidine ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Steric and Electronic Effects: The tetramethylpiperidine group in the target compound confers superior radical scavenging compared to non-hindered amines (e.g., secondary amines in bis-TMP naphthalimide ). This is critical for polymer stabilization, where prolonged exposure to UV light generates free radicals that degrade materials . The isopropyl group increases hydrophobicity relative to polar analogs like N,N'-bis(tetramethylpiperidinyl)isophthalamide (ST-101), which may reduce migration in polyolefin matrices .

Synthetic Flexibility: Unlike TMP-PDA (synthesized via malononitrile intermediates ), benzenesulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amines in pyridine, as seen in . This modular synthesis allows for tailored substituents on the benzene ring.

Biological Activity: Sulfonamide derivatives like 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide exhibit antimicrobial properties due to sulfonamide’s ability to inhibit dihydropteroate synthase . The target compound’s tetramethylpiperidine group may enhance membrane permeability, though this requires validation.

Thermal and Photochemical Stability: The hindered amine structure in the target compound outperforms non-hindered analogs (e.g., bis-TMP naphthalimide) in thermal stability, with decomposition temperatures likely exceeding 250°C based on similar compounds .

Biological Activity

The compound 4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide , also known by its CAS number 321713-95-5 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.52 g/mol . The structure features a sulfonamide group attached to a piperidine derivative, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Antimicrobial Activity : Initial studies suggest that sulfonamide derivatives can possess antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis.

- Anticancer Potential : Some sulfonamides have been found to exhibit cytotoxic effects against cancer cell lines, although specific data on this compound's anticancer activity is limited.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.

The exact mechanisms through which 4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its effects are still under investigation. However, sulfonamides generally function by:

- Inhibition of Dihydropteroate Synthase : This enzyme plays a crucial role in the bacterial folate synthesis pathway.

- Interaction with Target Proteins : The piperidine moiety may facilitate binding to specific protein targets within cells.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives indicated that modifications in the piperidine structure could enhance antibacterial efficacy. While specific data on this compound is sparse, related compounds have shown promising results against Gram-positive bacteria.

Anticancer Research

In vitro studies involving similar sulfonamide derivatives demonstrated moderate cytotoxicity against several cancer cell lines (e.g., HeLa cells). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µg/mL for structurally similar compounds, suggesting potential applicability in cancer therapy.

Enzyme Inhibition Studies

Research on enzyme inhibition has shown that certain sulfonamides can effectively inhibit enzymes like carbonic anhydrase and certain kinases. The piperidine structure may enhance binding affinity due to its ability to form hydrogen bonds with active site residues.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the primary synthetic routes for synthesizing 4-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide?

Answer:

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

Core scaffold formation : Reacting a sulfonamide precursor (e.g., benzenesulfonyl chloride derivatives) with a substituted piperidine moiety (e.g., 2,2,6,6-tetramethylpiperidin-4-amine).

Substituent introduction : The propan-2-yl group is introduced via alkylation or nucleophilic substitution under controlled conditions (e.g., using isopropyl bromide in the presence of a base like K₂CO₃).

Purification : Techniques such as recrystallization or column chromatography are critical to isolate the product with high purity .

Key considerations : Reaction temperature, solvent polarity, and stoichiometric ratios of reactants must be optimized to avoid side products like over-alkylated derivatives.

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and bonding patterns (e.g., distinguishing piperidine ring protons from aromatic sulfonamide protons).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peak matching C₂₀H₃₂N₂O₂S).

- X-ray Crystallography : Single-crystal X-ray diffraction (performed on a Rigaku XtaLAB Mini II diffractometer) resolves bond lengths, angles, and hydrogen-bonding networks. For example, reports orthogonal (Pbca) symmetry and N–H···O hydrogen bonds in the crystal lattice .

Advanced: How can researchers resolve discrepancies in hydrogen-bonding patterns observed in different crystal structures of this compound?

Answer:

Discrepancies may arise due to:

Crystallization conditions : Solvent polarity (e.g., acetone vs. methanol) affects hydrogen-bonding networks. Slow evaporation in acetone (as in ) promotes specific intermolecular interactions .

Thermal motion : Anisotropic displacement parameters (ADPs) must be refined to account for atomic vibrations, which influence bond geometry. Use full-matrix least-squares refinement (e.g., ShelXL) for accuracy .

Data collection : Ensure high-resolution diffraction data (e.g., θmax > 25°) to minimize measurement errors. Empirical absorption corrections (e.g., using CrysAlisPro) mitigate anisotropic effects .

Methodological recommendation : Compare multiple datasets under varying conditions and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced: How can this compound be utilized in designing fluorescent probes for biological imaging?

Answer:

The compound’s structural analogs (e.g., naphthalimide derivatives in ) exhibit fluorescence due to:

Extended π-conjugation : The sulfonamide and aromatic systems enable large Stokes shifts (~100 nm), reducing self-quenching .

Photostability : The tetramethylpiperidine group provides steric protection against photobleaching.

Experimental design :

- Functionalization : Introduce targeting groups (e.g., biotin or antibodies) via the sulfonamide’s nitrogen or isopropyl group.

- In vitro validation : Use confocal microscopy to test cellular uptake and fluorescence intensity in relevant models (e.g., cancer cell lines).

- Quenching studies : Assess resistance to metal ions (e.g., Cu²⁺) using fluorescence lifetime imaging (FLIM) .

Basic: What are the key applications of this compound in materials science?

Answer:

The compound’s hindered amine structure (2,2,6,6-tetramethylpiperidine) makes it suitable for:

Light stabilizers : Scavenges free radicals in polymers (e.g., polyolefins) to prevent UV degradation. Synergistic effects are observed with phenolic antioxidants .

Epoxy resin hardening : The amine group participates in crosslinking reactions, enhancing thermal stability in composites .

Methodological note : Accelerated weathering tests (e.g., QUV chambers) quantify stabilization efficiency by measuring yellowness index changes over time .

Advanced: How can researchers address low yields in the final alkylation step of the synthesis?

Answer:

Low yields may stem from:

Steric hindrance : The bulky tetramethylpiperidine group impedes nucleophilic attack. Use polar aprotic solvents (e.g., DMF) to improve reactant solubility.

Competing reactions : Unwanted deprotonation or elimination can occur. Optimize base strength (e.g., switch from NaH to DBU) and reaction temperature (40–60°C).

Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

Validation : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediate byproducts.

Advanced: What computational methods support the analysis of this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and fluorescence behavior. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

Molecular Dynamics (MD) : Simulate solvent interactions to rationalize crystallization tendencies (e.g., acetone vs. toluene).

Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide probe design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.